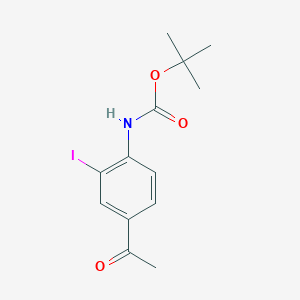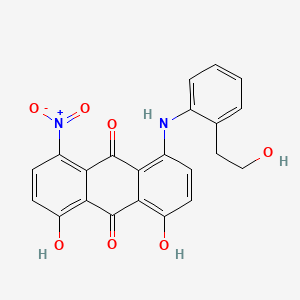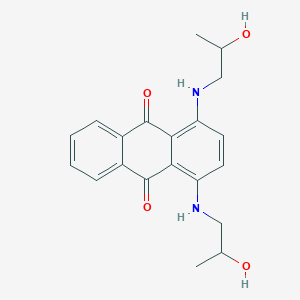
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
作用機序
The compound exerts its effects primarily through interaction with DNA and inhibition of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the disruption of these processes, ultimately causing cell death. The compound intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of DNA strands .
類似化合物との比較
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used in cancer treatment.
Ametantrone: Similar in structure and function, used as an anticancer agent.
Uniqueness
1,4-Bis((2-hydroxypropyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl groups enhance its solubility and potentially reduce cardiotoxicity compared to other anthraquinone derivatives .
特性
CAS番号 |
72705-38-5 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,4-bis(2-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c1-11(23)9-21-15-7-8-16(22-10-12(2)24)18-17(15)19(25)13-5-3-4-6-14(13)20(18)26/h3-8,11-12,21-24H,9-10H2,1-2H3 |
InChIキー |
UHETYMRNMJBOCJ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=C2C(=C(C=C1)NCC(C)O)C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



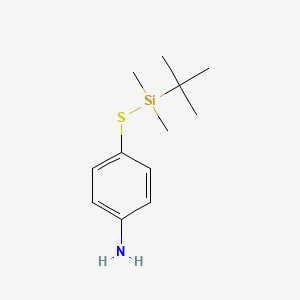
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
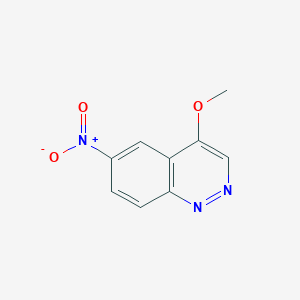
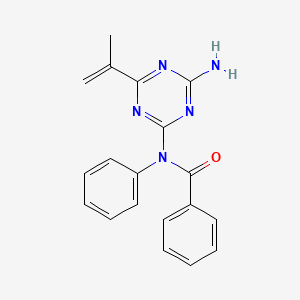
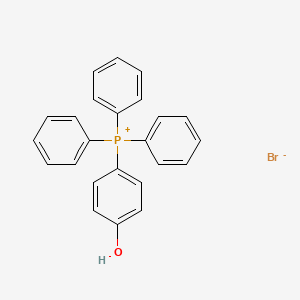
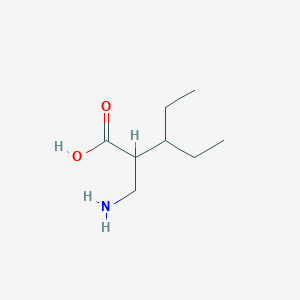
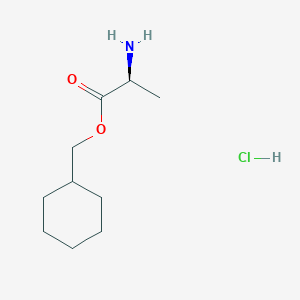
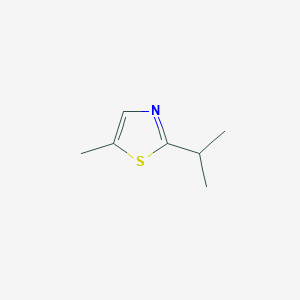
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
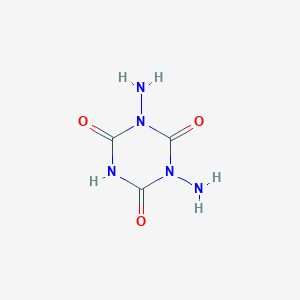
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
